molecular formula C14H22O2 B1268857 4-Propylbenzaldehyde diethyl acetal CAS No. 89557-35-7

4-Propylbenzaldehyde diethyl acetal

Cat. No.: B1268857
CAS No.: 89557-35-7
M. Wt: 222.32 g/mol
InChI Key: FMARRBDLJSOXHA-UHFFFAOYSA-N
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Description

4-Propylbenzaldehyde diethyl acetal is an organic compound with the molecular formula C14H22O2. It is a derivative of benzaldehyde, where the aldehyde group is protected by two ethoxy groups, forming an acetal. This compound is often used in organic synthesis as a protecting group for aldehydes, preventing them from undergoing unwanted reactions during multi-step synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Propylbenzaldehyde diethyl acetal can be synthesized through the acetalization of 4-propylbenzaldehyde with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the aldehyde with ethanol and a catalytic amount of an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via the formation of a hemiacetal intermediate, which then reacts with another molecule of ethanol to form the acetal .

Industrial Production Methods: Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. Continuous flow reactors and optimized reaction conditions are often employed to enhance yield and efficiency. The use of solid acid catalysts can also be advantageous in industrial settings to facilitate catalyst recovery and reuse .

Chemical Reactions Analysis

Types of Reactions: 4-Propylbenzaldehyde diethyl acetal primarily undergoes hydrolysis and substitution reactions.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-propylbenzaldehyde diethyl acetal primarily involves its role as a protecting group. The acetal formation stabilizes the aldehyde group, preventing it from participating in reactions that could lead to unwanted by-products. Upon completion of the desired synthetic steps, the acetal can be hydrolyzed under acidic conditions to regenerate the free aldehyde .

Comparison with Similar Compounds

  • 4-Bromobenzaldehyde diethyl acetal
  • 4-Chlorobenzaldehyde dimethyl acetal
  • 4-Isopropylbenzyl alcohol
  • Cuminaldehyde

Comparison: 4-Propylbenzaldehyde diethyl acetal is unique in its specific substitution pattern on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. Compared to other acetals like 4-bromobenzaldehyde diethyl acetal or 4-chlorobenzaldehyde dimethyl acetal, the propyl group provides different steric and electronic effects, potentially leading to variations in reaction outcomes .

Properties

IUPAC Name

1-(diethoxymethyl)-4-propylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-4-7-12-8-10-13(11-9-12)14(15-5-2)16-6-3/h8-11,14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMARRBDLJSOXHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344981
Record name 4-Propylbenzaldehyde diethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89557-35-7
Record name 4-Propylbenzaldehyde diethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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